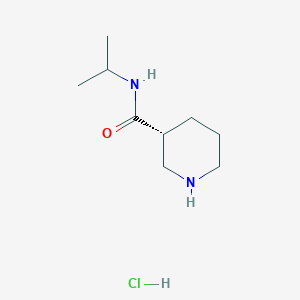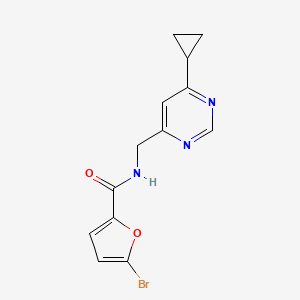![molecular formula C10H11Cl2N3 B2532535 [1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride CAS No. 2378502-08-8](/img/structure/B2532535.png)
[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” is a chemical compound with the molecular formula C10H10ClN3. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms at different positions .
Synthesis Analysis
Pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring attached to a 2-chlorophenyl group and a methanamine group .Chemical Reactions Analysis
Pyrazolines can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : The synthesis of pyrazole derivatives involves multistep reactions with specific focus on achieving high purity and yield. For example, a study described the efficient synthesis of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine, starting with acetyl-1-14C chloride and highlighting the steps to obtain the title compound with a specific activity of 8.31 mCi/mmol (J. Hicks et al., 1984).
Biological Evaluation
Antimicrobial and Anti-inflammatory Agents : Compounds bearing the pyrazole core have been evaluated for their antimicrobial and anti-inflammatory activities. A study synthesized a new series of pyrazole derivatives and tested them for antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential of these compounds in treating infections and inflammation (B. V. Kendre et al., 2015).
Anticancer and Antimicrobial Agents : Another study synthesized novel pyrazole derivatives incorporating oxazole, pyrazoline, and pyridine moieties, which were evaluated for their anticancer and antimicrobial potentials. The findings highlighted the promising applications of these compounds in overcoming microbe resistance to pharmaceutical drugs and targeting cancer cells (Kanubhai D. Katariya et al., 2021).
Chemical Properties and Applications
Regioselective Synthesis Under Ultrasound Irradiation : The regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases the advancement in synthesis techniques, reducing reaction times and improving yields, thereby highlighting the versatility of pyrazole derivatives in chemical synthesis (P. Machado et al., 2011).
Corrosion Inhibition : Quinoxaline derivatives related to pyrazole structures have been investigated for their application as corrosion inhibitors for mild steel in acidic media. Studies combining computational and electrochemical analyses revealed significant inhibition efficiencies, demonstrating the utility of these compounds in industrial applications (V. Saraswat & M. Yadav, 2020).
Safety and Hazards
Direcciones Futuras
The future directions for “[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride” and similar compounds could involve exploring their potential for new therapeutic applications. Pyrazolines and their analogs have been found to display a wide range of pharmacological activities, which has established their importance in pharmaceutical and agricultural sectors, as well as in industry .
Mecanismo De Acción
Target of action
Pyrazolines and their derivatives have been found to be pharmacologically active scaffolds, present in several marketed molecules with a wide range of uses . .
Mode of action
The mode of action of pyrazolines can vary widely depending on the specific compound and its targets. For example, some pyrazolines have been found to inhibit mitochondrial respiration in fungi . .
Propiedades
IUPAC Name |
[1-(2-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-4-10(9)14-6-5-8(7-12)13-14;/h1-6H,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVOMKFCXJIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)
![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)


![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)